8-Aminoisoquinoline
Overview
Description
8-Aminoisoquinoline: is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds It is characterized by the presence of an amino group at the 8th position of the isoquinoline ring
Mechanism of Action
- 8-AQ is the 8-amino derivative of quinoline . Its primary targets are not well-defined, but it has been explored for anti-malarial activity.
- Derivatives like primaquine, tafenoquine, and pamaquine have been tested for their effects against malaria parasites . Primaquine, in particular, is used to treat Plasmodium vivax and Plasmodium ovale malaria, although its exact mechanism remains unclear[1,3].
- The precise interaction of 8-AQ with its targets is not fully elucidated. However, mitochondria may be the biological target of primaquine .
- Primaquine accumulates within mitochondria, leading to swelling and structural changes in the inner membranes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
8-Aminoisoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form amides through reactions with carboxylic acids, facilitated by enzymes such as amide synthases. These interactions are essential for the formation of peptide bonds in proteins and other biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, which are critical for cell signaling. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be observed shortly after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it acts as a substrate for enzymes such as cytochrome P450. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized into different products, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinoline can be achieved through several methods. One common approach involves the nitration of isoquinoline to produce 8-nitroisoquinoline, followed by reduction to yield this compound. The nitration step typically employs concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using tin powder in the presence of hydrochloric acid .
Another method involves the amination of 8-chloroisoquinoline using ammonia or an amine source under suitable conditions. This reaction can be facilitated by the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be further reduced to produce tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 8-Aminoisoquinoline is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, influencing cellular processes and signaling pathways .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antimicrobial, anticancer, and antimalarial activities .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
Comparison with Similar Compounds
8-Aminoquinoline: Similar to 8-Aminoisoquinoline but with a different ring structure.
8-Hydroxyquinoline: Another derivative of quinoline with a hydroxyl group at the 8th position.
Isoquinoline: The parent compound of this compound, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
isoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-27-6 | |
Record name | 8-Isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Isoquinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-aminoisoquinoline in the synthesis of 5,8-isoquinolinedione as described in the research?
A1: this compound serves as a crucial intermediate in the synthesis of 5,8-isoquinolinedione []. The process involves a three-step transformation starting from 5-hydroxyisoquinoline:
Q2: What spectroscopic data is available for this compound and related compounds in this research?
A2: While the research doesn't directly provide spectroscopic data for this compound itself, it does detail the analysis of several related isoquinoline derivatives [, ]. This analysis includes:
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